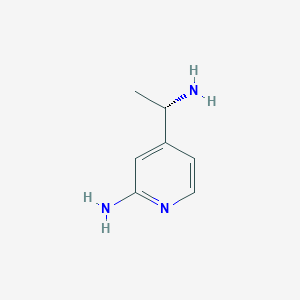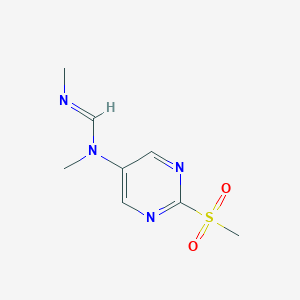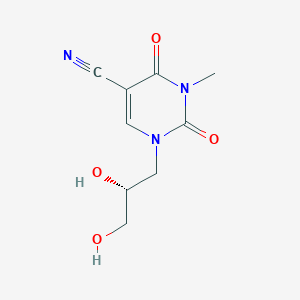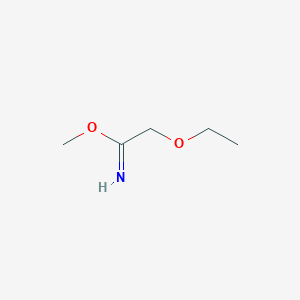![molecular formula C9H5NO3S B13121977 2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid](/img/structure/B13121977.png)
2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzothiazole derivatives, including 2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid, can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with different esters such as ethyl cyanoacetate, diethylmalonate, or ethyl acetoacetate . Another approach includes the use of diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve the use of catalytic quantities of glacial acetic acid in ethanol to create the desired compounds . These methods are designed to be efficient and scalable, allowing for the large-scale production of benzothiazole derivatives for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzothiazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Reaction conditions often involve the use of solvents such as ethanol, dioxane, and dichloromethane, with temperatures ranging from room temperature to elevated temperatures (e.g., 105°C) .
Major Products Formed
The major products formed from these reactions include various benzothiazole derivatives with different functional groups, which can exhibit a wide range of biological activities .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of diseases such as tuberculosis and cancer.
Mécanisme D'action
The mechanism of action of 2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid involves its interaction with specific molecular targets and pathways. For example, some benzothiazole derivatives have been shown to inhibit enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . Other derivatives may interact with different molecular targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(Benzo[d]thiazol-6-yl)-2-oxoaceticacid include other benzothiazole derivatives such as:
- 2-(Benzo[d]thiazol-2-yl)-6-methoxyphenol
- N-(6-chlorobenzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide
- 6-(2-(Benzo[d]thiazol-2-yl)hydrazono)hexane-1,2,3,4,5-pentaol
Uniqueness
This compound is unique due to its specific structure, which allows it to exhibit a distinct set of biological activities and chemical reactivity
Propriétés
Formule moléculaire |
C9H5NO3S |
|---|---|
Poids moléculaire |
207.21 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-6-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C9H5NO3S/c11-8(9(12)13)5-1-2-6-7(3-5)14-4-10-6/h1-4H,(H,12,13) |
Clé InChI |
MWBYIIFVDFSAPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)C(=O)O)SC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




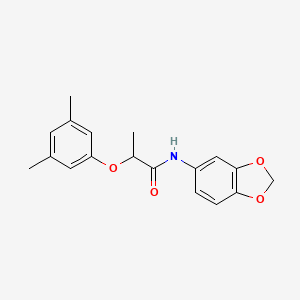
![3-Methylpyrrolo[1,2-a]pyrazin-1(4H)-one](/img/structure/B13121913.png)

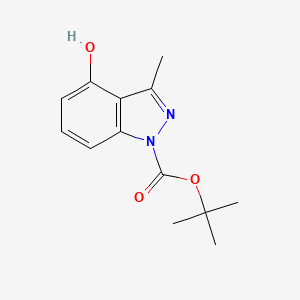


![7-Fluoro-5-thia-2-azaspiro[3.4]octane Hydrochloride](/img/structure/B13121943.png)

